4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester

概要

説明

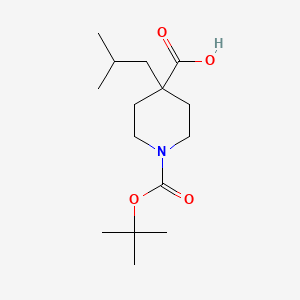

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is a chemical compound with the molecular formula C14H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester typically involves the reaction of piperidine derivatives with isobutyl groups and tert-butyl esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar palladium-catalyzed methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

化学反応の分析

Hydrolysis of the tert-Butyl Ester

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or basic conditions. For example:

-

Basic Hydrolysis : A biphasic mixture of THF and 2.0M KOH at room temperature hydrolyzes the Boc-protected piperidine-4-carboxylic acid derivative to yield the free carboxylic acid and tert-butanol .

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the Boc group while preserving other functional groups like benzyloxycarbonyl (Cbz) .

Key Reaction Pathway :

Functionalization of the Piperidine Amine

The secondary amine at position 4 undergoes protection/deprotection and coupling reactions:

-

Cbz Protection : Reaction with benzyl chloroformate introduces the Cbz group, forming 4-(benzyloxycarbonylamino)-1-Boc-piperidine-4-carboxylic acid .

-

Fmoc Protection : Substitution with 9-fluorenylmethyl chloroformate yields the Fmoc-protected derivative, critical for solid-phase peptide synthesis .

Example Reaction :

Decarboxylation and Ring Modifications

Under thermal or catalytic conditions, the carboxylic acid group may decarboxylate:

-

Thermal Decarboxylation : Heating above 200°C in inert solvents (e.g., toluene) removes CO₂, forming 4-substituted piperidine derivatives .

-

Catalytic Decarboxylation : Palladium catalysts facilitate decarboxylation while retaining stereochemistry .

Cross-Coupling Reactions

The tert-butyl ester can participate in coupling reactions:

-

Ester Exchange : Transesterification with alcohols (e.g., methanol) under acidic conditions produces methyl esters .

-

Amide Formation : Activation with carbodiimides (e.g., EDC/HOBt) enables condensation with amines to form amides .

Deprotection of Allyl or Benzyl Groups

For derivatives like 4-allyloxycarbonylamino analogs:

-

Pd-Catalyzed Removal : Allyl groups are cleaved using palladium(0) cata

科学的研究の応用

Scientific Research Applications

The applications of 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester can be categorized into several key areas:

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various bioactive molecules. It is particularly important in the development of:

- Antimicrobial Agents : The compound has been explored for its potential as a precursor in synthesizing oxazolidinone antibiotics, which are effective against resistant strains of bacteria .

- Antiviral Compounds : Research indicates that derivatives of piperidine compounds can inhibit viral proteases, making them candidates for antiviral drug development .

Studies have shown that modifications to the piperidine structure can enhance biological activity. For instance:

- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit specific enzymes involved in disease processes, showcasing its potential as a therapeutic agent .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases.

Synthesis of Novel Compounds

Due to its versatile structure, this compound can be utilized to synthesize novel piperidine derivatives with tailored properties. This includes:

- Modifications that enhance solubility and bioavailability.

- Variations that target specific biological pathways or receptors.

Case Study 1: Synthesis of Oxazolidinones

A significant application involves the synthesis of oxazolidinones using the compound as an intermediate. Research has demonstrated improved methods for synthesizing these compounds, which are crucial for developing new antibiotics effective against gram-positive bacteria .

Case Study 2: Antiviral Research

In antiviral research, derivatives of piperidine compounds have shown promise as inhibitors of coronavirus main protease (M pro). The structural features provided by compounds like this compound facilitate the design of potent inhibitors that could lead to effective antiviral therapies .

作用機序

The mechanism of action of 4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

類似化合物との比較

Similar Compounds

Ethyl N-Boc-piperidine-4-carboxylate: This compound is similar in structure but contains an ethyl ester group instead of a tert-butyl ester.

4-(4-Bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester: This compound has a similar piperidine core but includes a bromopyrazole group.

Uniqueness

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is unique due to its specific combination of isobutyl and tert-butyl ester groups. This structural configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.

生物活性

4-Isobutyl-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 281.37 g/mol. The structure features a piperidine ring with two carboxylic acid groups, one of which is modified by a tert-butyl ester.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₅N₁O₄ |

| Molecular Weight | 281.37 g/mol |

| CAS Number | 57790581 |

| Solubility | Moderate in organic solvents |

Research indicates that compounds like this compound may exhibit positive allosteric modulation in certain biological pathways. This is particularly relevant in the context of cellular signaling and transcriptional regulation. The presence of bulky lipophilic substituents enhances cellular efficacy while maintaining a balance with solubility .

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens remains to be thoroughly investigated.

- Neuroprotective Effects : Some piperidine derivatives have shown potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

- Anti-inflammatory Properties : There is growing interest in the anti-inflammatory potential of piperidine derivatives, which may inhibit pro-inflammatory cytokine production and modulate immune responses.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- A study on structurally related piperidine derivatives demonstrated significant inhibition of biofilm formation in bacterial cultures, suggesting potential applications in treating infections associated with biofilms .

- Another investigation highlighted the role of structural modifications in enhancing the potency of piperidine-based compounds as enzyme inhibitors, particularly in cancer therapy contexts .

Table 2: Summary of Biological Activities from Related Studies

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-11(2)10-15(12(17)18)6-8-16(9-7-15)13(19)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGRMXNUHVYMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944142-61-4 | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-(2-methylpropyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。